Cas no 186320-19-4 (Fmoc-DL-beta-aminoisobutyric Acid)

Fmoc-DL-beta-aminoisobutyric Acid is a protected amino acid derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a temporary protecting group for the amino functionality, enabling selective deprotection under mild basic conditions. This compound is valued for its incorporation of the non-proteinogenic beta-aminoisobutyric acid backbone, which can enhance peptide stability and modify conformational properties. Its racemic (DL) form allows flexibility in stereochemical applications. The product is characterized by high purity and compatibility with standard Fmoc-based protocols, making it a reliable building block for research in medicinal chemistry and bioconjugation. Proper handling under anhydrous conditions is recommended to preserve reactivity.
Fmoc-DL-beta-aminoisobutyric Acid structure
186320-19-4 structure
Product Name:Fmoc-DL-beta-aminoisobutyric Acid
CAS No:186320-19-4
MF:C19H19NO4
MW:325.358465433121
MDL:MFCD01863213
CID:138093
PubChem ID:3637390
Update Time:2025-05-24

Fmoc-DL-beta-aminoisobutyric Acid Chemical and Physical Properties

Names and Identifiers

    • 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
    • 3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpropanoic acid
    • FMoc-DL-3-AMinoisobutyric acid
    • Fmoc-DL-beta-aminoisobutyric acid
    • Propanoic acid,3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-
    • Fmoc-protected 3-amino-2-methylpropionic acid
    • N-Fmoc-3-amino-2-(R,S)-methylpropionic acid
    • FMOC-DL-AIB(3)-OH
    • FMOC-D,L-3-AIB-OH
    • RARECHEM GF HD C017
    • FMOC-DL-BETA-AIB-OH
    • FMOC-DL-AIB(BETA)-OH
    • FMOC-DL-ALA-(NOCH2)OH
    • FMOC-DL-MEALA(BETA)-OH
    • FMOC-BETA-AMINOISOBUTYRIC ACID
    • Fmoc-DL-β-aminoisobutyric acid
    • MFCD01863213
    • SCHEMBL15727228
    • Propanoic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-
    • Z1123720112
    • 3-(Fmoc-amino)-2-methylpropanoic acid
    • MFCD03788584
    • DL-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpropanoic acid
    • Fmoc-(R)-3-Amino-2-methylpropanoic acid
    • (S)-3-(Fmoc-amino)-2-methylpropanoic Acid
    • Fmoc-S-3-Aminoisobutyricacid
    • EN300-81341
    • SCHEMBL60494
    • 3-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)-2-METHYLPROPANOIC ACID
    • CS-0217666
    • AB17476
    • AKOS012614302
    • (R)-3-(Fmoc-amino)-2-methylpropanoic Acid
    • AB16062
    • 186320-19-4
    • SY074126
    • DTXSID00394532
    • MFCD04040043
    • Fmoc-DL-beta-aminoisobutyric acid, AldrichCPR
    • SY074023
    • Fmoc-(S)-3-Amino-2-methylpropanoicacid
    • Fmoc-(S)-3-Amino-2-methylpropanoic acid
    • 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-methylpropanoic acid
    • Fmoc-DL-beta-aminoisobutyric Acid
    • MDL: MFCD01863213
    • Inchi: 1S/C19H19NO4/c1-12(18(21)22)10-20-19(23)24-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,12,17H,10-11H2,1H3,(H,20,23)(H,21,22)
    • InChI Key: BMUDOYSTGJHGNI-UHFFFAOYSA-N
    • SMILES: O(C(NCC(C(=O)O)C)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 325.13100
  • Monoisotopic Mass: 325.131
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 75.6Ų

Experimental Properties

  • Density: 1.255
  • Boiling Point: 555.265 °C at 760 mmHg
  • Flash Point: 289.614 °C
  • PSA: 75.63000
  • LogP: 3.63670

Fmoc-DL-beta-aminoisobutyric Acid Security Information

  • HazardClass:IRRITANT

Fmoc-DL-beta-aminoisobutyric Acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-DL-beta-aminoisobutyric Acid Pricemore >>

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Additional information on Fmoc-DL-beta-aminoisobutyric Acid

Fmoc-DL-β-Amino Isobutyric Acid: A Comprehensive Overview

Fmoc-DL-β-Amino Isobutyric Acid, also known by its CAS number 186320-19-4, is a significant compound in the field of organic chemistry and peptide synthesis. This compound is widely recognized for its role in the synthesis of bioactive molecules, particularly in the construction of complex peptide structures. The name itself is a combination of several key components: Fmoc (9-fluorenylmethyloxycarbonyl), DL (denoting the presence of both D and L enantiomers), β-amino isobutyric acid, and acid.

The structure of Fmoc-DL-β-Amino Isobutyric Acid is characterized by a β-amino acid backbone, which is a four-carbon chain with an amino group attached to the second carbon. This structure makes it distinct from α-amino acids, which are more commonly found in natural proteins. The β-amino acid functionality is particularly valuable in peptide synthesis due to its ability to form more flexible and diverse secondary structures compared to α-amino acids.

The Fmoc group plays a crucial role in peptide synthesis as a protecting group for the amino terminus of amino acids. This group is easily removable under specific conditions, such as treatment with piperidine or other mild deprotecting agents, making it ideal for stepwise synthesis of peptides. The DL designation indicates that this compound exists as a racemic mixture, containing equal amounts of both D and L enantiomers. This property is advantageous in certain applications where stereochemical diversity is desired.

Recent advancements in peptide chemistry have highlighted the importance of β-amino acids like Fmoc-DL-β-Amino Isobutyric Acid in drug discovery and development. Researchers have demonstrated that incorporating β-amino acids into peptide sequences can significantly enhance the stability, bioavailability, and pharmacokinetic properties of the resulting compounds. For instance, studies have shown that β-peptides exhibit increased resistance to proteolytic degradation compared to their α-peptide counterparts, making them promising candidates for therapeutic applications.

In addition to its role in peptide synthesis, Fmoc-DL-β-Amino Isobutyric Acid has found applications in materials science and nanotechnology. Its unique chemical properties make it suitable for the design of self-assembling peptides, which can form nanostructures with potential applications in drug delivery systems and tissue engineering.

From an environmental standpoint, there has been growing interest in understanding the biodegradability and ecological impact of compounds like Fmoc-DL-β-Amino Isobutyric Acid. Recent studies have focused on developing sustainable synthetic methods and recycling strategies to minimize waste and reduce environmental footprint during peptide synthesis.

In conclusion, Fmoc-DL-β-Amino Isobutyric Acid (CAS No.: 186320-19-4) stands out as a versatile building block in modern organic chemistry and peptide synthesis. Its unique chemical properties, combined with advancements in synthetic methodologies and applications across diverse fields, underscore its importance as a valuable tool for researchers and industry professionals alike.

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